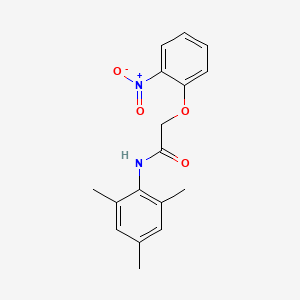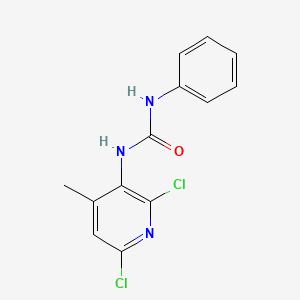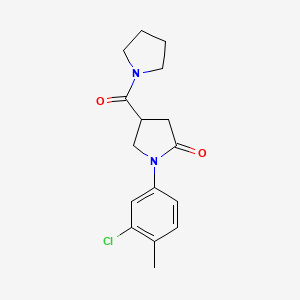![molecular formula C18H14F4N4O B5505697 8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C18H14F4N4O and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11037373 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Quinoline Derivatives
A series of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives were developed, involving 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as intermediates. These compounds demonstrated antibacterial abilities towards different microorganisms, highlighting their potential as antimicrobial agents (Valluri et al., 2017).
Antimicrobial Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The synthesis involved ethoxymethylenemalononitrile and resulted in compounds with antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial therapies (Holla et al., 2006).
Photostability and Photochemical Reactions
Photoinduced C-F Bond Cleavage
Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids revealed heterolytic defluorination under photochemical conditions. This study provides insights into the photostability and photochemical behaviors of fluorinated quinolones, which are significant for developing photostable therapeutic agents (Fasani et al., 1999).
Chemical Sensing and Biological Applications
Chemosensor for Zn2+
A study introduced a chemosensor for Zn2+ ions based on a quinoline derivative, which showed remarkable fluorescence enhancement in aqueous solution. This sensor could detect Zn2+ concentrations in living cells and water samples, demonstrating its utility in environmental monitoring and biological studies (Park et al., 2015).
Structural and Mechanistic Insights
Antibacterial Quinolones
A distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel 8-chloroquinolone showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study offers valuable structure-activity relationship insights for developing new antibacterial agents (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
8-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4O/c1-10-9-14(18(20,21)22)26-15(24-10)7-8-23-17(27)13-6-5-11-3-2-4-12(19)16(11)25-13/h2-6,9H,7-8H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFWVCIUYHGFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)


![2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5505683.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

